molecular formula C18H15ClN2O2 B11369859 5-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11369859
M. Wt: 326.8 g/mol
InChI Key: LXIKEKVQCJQGNQ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions.

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxazole intermediate with a chlorobenzene derivative in the presence of a suitable catalyst, such as palladium on carbon, under elevated temperatures.

  • Attachment of the Dimethylphenyl Group: : The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction. This involves reacting the oxazole intermediate with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the oxazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is involved in cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxamide: Similar structure but with an additional chlorine atom on the phenyl ring.

    5-(4-methylphenyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.

    5-(4-fluorophenyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

5-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of substituents on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dimethylphenyl groups contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClN2O2/c1-11-4-3-5-12(2)17(11)20-18(22)15-10-16(23-21-15)13-6-8-14(19)9-7-13/h3-10H,1-2H3,(H,20,22)

InChI Key

LXIKEKVQCJQGNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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